molecular formula C18H19NO2 B308946 N-(3-acetylphenyl)-4-phenylbutanamide

N-(3-acetylphenyl)-4-phenylbutanamide

Cat. No.: B308946
M. Wt: 281.3 g/mol
InChI Key: WWTOZDMZXWTYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Acetylphenyl)-4-phenylbutanamide is an amide derivative featuring a 4-phenylbutanamide backbone substituted at the phenyl ring with an acetyl group at the 3-position.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-phenylbutanamide

InChI

InChI=1S/C18H19NO2/c1-14(20)16-10-6-11-17(13-16)19-18(21)12-5-9-15-7-3-2-4-8-15/h2-4,6-8,10-11,13H,5,9,12H2,1H3,(H,19,21)

InChI Key

WWTOZDMZXWTYPH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of 4-Phenylbutanamide Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound* Not reported C₁₉H₂₁NO₂ 295.38 3-acetylphenyl, 4-phenylbutanamide
N-(3-Methoxyphenyl)-4-phenylbutanamide Not reported C₁₇H₁₉NO₂ 285.34 3-methoxyphenyl, 4-phenylbutanamide
N-(3-Chloro-2-methylphenyl)-4-phenylbutanamide 430464-38-3 C₁₇H₁₈ClNO 287.78 3-chloro-2-methylphenyl
N-(3-Acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide 353467-86-4 C₁₉H₂₀ClNO₃ 357.82 3-acetylphenyl, 4-(4-chloro-2-methylphenoxy)
N-(3-Acetylphenyl)pivalamide Not reported C₁₃H₁₇NO₂ 219.28 3-acetylphenyl, pivalamide

*Note: Data for this compound is inferred from structural analogs.

Key Observations:

  • Chain Modifications: The addition of a phenoxy group (e.g., 4-chloro-2-methylphenoxy in ) increases molecular weight and steric bulk compared to the unmodified 4-phenylbutanamide chain .

Physicochemical Properties

  • Physical State : Substitutions influence physical states; for example, N-(3-Acetylphenyl)pivalamide is a white solid, while N-(3-Methoxyphenyl)-4-phenylbutanamide is an oil . The acetyl group’s polarity may promote crystallization in the target compound.
  • Solubility : The acetyl group enhances water solubility compared to chloro or methyl substituents, though the hydrophobic phenylbutanamide chain may limit this effect .

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